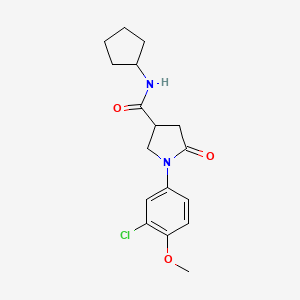

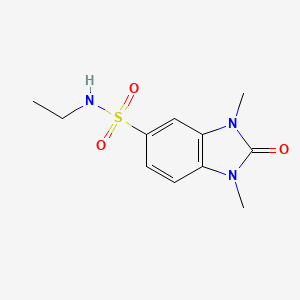

1-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide

Vue d'ensemble

Description

1-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide is a compound of interest due to its unique structure and potential chemical and biological properties. This compound, like others in its class, may offer valuable insights into molecular interactions, synthesis strategies, and the relationship between structure and activity.

Synthesis Analysis

The synthesis of compounds similar to this compound typically involves multi-step synthetic pathways. These pathways often include nucleophilic substitution reactions, ester hydrolysis, and acylation steps to introduce various functional groups to the core structure. For example, Zhou et al. (2021) established a rapid and high-yield synthetic method for a related compound through multi-step reactions starting from commercially available precursors, showcasing the synthetic accessibility of such compounds (Zhou et al., 2021).

Molecular Structure Analysis

X-ray crystallography and computational methods such as semi-empirical AM1 calculations are vital tools for understanding the molecular structure of these compounds. Banerjee et al. (2002) provided detailed insight into the crystal structure and molecular conformation of a solvated derivative, highlighting the planarity of the methoxyphenyl ring and its linkage to the oxo-pyrrolidine moiety (Banerjee et al., 2002).

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, including transaminations and cyclizations, which can lead to structurally complex and biologically active molecules. For instance, Chan et al. (1990) described the synthesis of tricyclic compounds through transamination reactions, demonstrating the chemical versatility of pyrrolidine derivatives (Chan et al., 1990).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal form, can significantly affect the compound's applicability in various fields. Yanagi et al. (2000) discussed the characterization of polymorphs of a similar compound, emphasizing the importance of crystalline form on the physical properties (Yanagi et al., 2000).

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have synthesized and characterized a range of compounds with structural similarities to "1-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide," focusing on their potential as intermediates for further chemical reactions or for pharmacological testing. For example, the study on the synthesis and X-ray structure analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile illustrates the detailed characterization of such compounds, providing a basis for their application in further research and development processes (Al‐Refai et al., 2016).

Pharmacological Activity

Several studies have been conducted on related compounds to evaluate their pharmacological activities, including antimicrobial, antitubercular, and cytotoxic properties. For instance, the synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents highlights the process of designing and testing compounds for specific therapeutic effects (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

Compounds synthesized with structural motifs similar to "this compound" have been tested for their antimicrobial and antitubercular activities. For example, the synthesis, characterization, and cytotoxicity of some new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives study showcases the potential of these compounds in combatting various bacterial strains, contributing to the search for new antimicrobial agents (Hassan et al., 2014).

Fluorescence and Photophysical Properties

The investigation into the photophysical properties of pyridine compounds, including their fluorescence in solution and the solid state, is another application area. This research provides insights into the design of new materials for optical and electronic applications, as demonstrated in the study on the synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds (Hagimori et al., 2019).

Propriétés

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O3/c1-23-15-7-6-13(9-14(15)18)20-10-11(8-16(20)21)17(22)19-12-4-2-3-5-12/h6-7,9,11-12H,2-5,8,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWIAJVIYDFXHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4628828.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4628835.png)

![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)

![[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4628872.png)

methanone](/img/structure/B4628889.png)

![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4628898.png)

![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4628926.png)

![N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B4628944.png)